5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Description
5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H11Cl2N3O2S and its molecular weight is 368.23. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antimicrobial Agents
The synthesis of formazans from Mannich bases, specifically from derivatives similar to "5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide," has demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains, indicating its potential application in developing new antimicrobial agents (Sah et al., 2014).
Reactions with Selected Bases
The reactions of ethyl derivatives, closely related to the compound , with bases have been studied to understand their chemical behavior and potential applications in synthesizing novel organic compounds with diverse biological activities (Remizov et al., 2019).
Analytical and Spectral Studies
Furan-containing ligands, similar to "this compound," have been the subject of analytical and spectral studies to explore their chelating properties and antimicrobial activity, underscoring the compound's potential in medicinal chemistry and drug design (Patel, 2020).
Antinociceptive and Anti-inflammatory Properties
Research into thiazolopyrimidine derivatives, which share structural similarities with "this compound," has revealed significant antinociceptive and anti-inflammatory activities, suggesting the compound's applicability in developing new therapeutic agents for pain and inflammation (Selvam et al., 2012).
Properties
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-2-13-19-20-15(23-13)18-14(21)12-6-5-11(22-12)9-7-8(16)3-4-10(9)17/h3-7H,2H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRQQYVZZKOJIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.